molecular formula C14H12O3S B1312769 4-(4-methoxyphenyl)sulfanylbenzoic Acid CAS No. 252973-46-9

4-(4-methoxyphenyl)sulfanylbenzoic Acid

Cat. No.: B1312769
CAS No.: 252973-46-9
M. Wt: 260.31 g/mol
InChI Key: VEQLAPRSSMRJRW-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)sulfanylbenzoic Acid is an organic compound that features a benzoic acid core substituted with a methoxyphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic Acid typically involves the reaction of 4-methoxyphenylthiol with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)sulfanylbenzoic Acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-methoxyphenyl)sulfanylbenzoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)sulfanylbenzoic Acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its functional groups, influencing biological pathways. The methoxyphenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can affect the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with an oxygen atom instead of sulfur.

    4-Methoxybenzoic acid: Lacks the sulfanyl group, making it less versatile in certain reactions.

    4-(4-Methylphenylsulfanyl)benzoic acid: Similar but with a methyl group instead of a methoxy group.

Uniqueness

4-(4-methoxyphenyl)sulfanylbenzoic Acid is unique due to the presence of both a methoxy group and a sulfanyl group, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQLAPRSSMRJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461334
Record name 4-(4-methoxyphenylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252973-46-9
Record name 4-(4-methoxyphenylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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